N-Ethyl 3-bromo-4-methylbenzenesulfonamide
Overview
Description
N-Ethyl 3-bromo-4-methylbenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group, a bromine atom, and a methyl group attached to the benzene ring. This compound is primarily used in chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl 3-bromo-4-methylbenzenesulfonamide can be synthesized through the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with ethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction can result in the formation of sulfinamides or thiols.
Scientific Research Applications
N-Ethyl 3-bromo-4-methylbenzenesulfonamide is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Ethyl 3-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further affecting molecular interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-Benzyl 3-bromo-4-methylbenzenesulfonamide
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
- N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide
- N-Isopropyl 3-bromo-4-methylbenzenesulfonamide
- N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide
Comparison: N-Ethyl 3-bromo-4-methylbenzenesulfonamide is unique due to its specific ethyl group, which influences its chemical reactivity and biological interactions. Compared to its analogs, the ethyl group provides distinct steric and electronic effects, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-N-ethyl-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGFQYXLKWCUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428439 | |
Record name | N-ETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-65-1 | |
Record name | N-ETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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